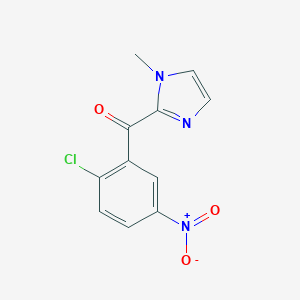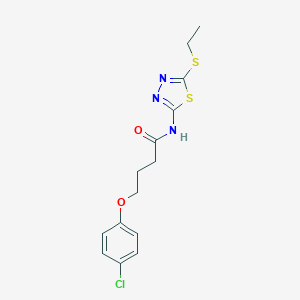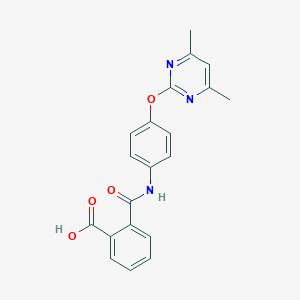![molecular formula C11H12N2S2 B255443 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.
Wirkmechanismus
The mechanism of action of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has potent anti-cancer activity, as well as anti-inflammatory effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine. One area of research is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, more studies are needed to determine the potential applications of this compound in other areas of scientific research, such as inflammation and immunology. Finally, further research is needed to optimize the synthesis method of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine to improve its purity and yield.
Conclusion
In conclusion, 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and minimal toxicity in normal cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Synthesemethoden
The synthesis of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dimethyl-5-thiocyanato-6-(2-propenyl)pyrimidine with sodium methoxide in methanol. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to yield high purity and good yields of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent and as a tool for studying the role of thieno[2,3-d]pyrimidines in biological systems.
Eigenschaften
Produktname |
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine |
|---|---|
Molekularformel |
C11H12N2S2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
5,6-dimethyl-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H12N2S2/c1-4-5-14-10-9-7(2)8(3)15-11(9)13-6-12-10/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
QZNSWPLVOZVRTB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)


![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)


![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)